An In-depth Technical Guide to 4-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole: Structure, Properties, and Synthetic Considerations
An In-depth Technical Guide to 4-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole: Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole, a halogenated pyrazole derivative with potential applications in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established principles of organic chemistry and data from closely related analogues to infer its chemical properties, reactivity, and potential synthetic pathways.
Molecular Structure and Identification
4-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole is a disubstituted pyrazole with a molecular formula of C5H6Cl2N2.[1] The core of the molecule is a 1-methyl-1H-pyrazole ring, which is substituted with a chlorine atom at the 4-position and a chloromethyl group at the 3-position.
Key Identifiers:
| Identifier | Value |
| Molecular Formula | C5H6Cl2N2[1] |
| SMILES | CN1C=C(C(=N1)CCl)Cl[1] |
| InChI | InChI=1S/C5H6Cl2N2/c1-9-3-4(7)5(2-6)8-9/h3H,2H2,1H3[1] |
| InChIKey | YVHKFTVLVITDLF-UHFFFAOYSA-N[1] |
| Monoisotopic Mass | 163.9908 Da[1] |
The presence of two reactive chlorine atoms and the pyrazole core, a known pharmacophore, makes this compound an interesting building block for medicinal chemistry.[2]
Caption: Chemical structure of 4-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Weight | 164.01 g/mol | Based on molecular formula C5H6Cl2N2 |
| XlogP | 1.3 | Prediction from PubChemLite, indicating moderate lipophilicity.[1] |
| Physical Form | Likely a solid or oil at room temperature. | Similar substituted pyrazoles are often solids or high-boiling liquids.[3] |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. | General solubility of small, moderately polar organic molecules. |
| Boiling Point | Elevated due to polar C-Cl and N-C bonds and molecular weight. | Comparison with other dichlorinated heterocyclic compounds. |
| Stability | Stable under standard conditions, but may be sensitive to strong nucleophiles, bases, and high temperatures. | The chloromethyl group is a reactive site. |
Synthesis and Reactivity
A plausible synthetic route to 4-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole would likely involve a multi-step process starting from a more readily available pyrazole precursor.
Proposed Synthetic Workflow
The synthesis could begin with 1-methylpyrazole, followed by functionalization at the 3 and 4 positions. The order of these steps would be crucial to control regioselectivity. A potential pathway is outlined below.
Caption: A proposed synthetic pathway for 4-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole.
Causality Behind Experimental Choices:
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Vilsmeier-Haack Reaction: This is a standard method for formylating electron-rich heterocycles like pyrazoles. The regioselectivity can be an issue, and separation of isomers may be necessary.
-
Reduction of Aldehyde: Sodium borohydride is a mild and effective reagent for reducing aldehydes to primary alcohols without affecting the pyrazole ring.
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Chlorination of Alcohol: Thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) are common reagents for converting alcohols to alkyl chlorides.[4]
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Direct Chlorination of the Pyrazole Ring: The final step would involve the chlorination of the pyrazole ring. Reagents like sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) are often used for this purpose. The electron-donating nature of the alkyl substituents would activate the ring towards electrophilic substitution. The regioselectivity of this step would need to be carefully controlled.
An alternative strategy could involve starting with a pre-functionalized pyrazole and building the side chains. The synthesis of various substituted pyrazoles often involves the condensation of 1,3-dicarbonyl compounds with hydrazines.[5]
Key Reactivity Insights
The reactivity of 4-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole is dictated by its functional groups:
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Chloromethyl Group: This is a primary alkyl halide and a potent electrophile. It will be susceptible to nucleophilic substitution (SN2) reactions. This makes the compound a valuable intermediate for introducing the pyrazole moiety into larger molecules by reacting it with nucleophiles such as amines, alcohols, thiols, and carbanions.
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4-Chloro Group: The chlorine atom on the pyrazole ring is a vinylic halide. It is generally less reactive towards nucleophilic substitution than the chloromethyl group. However, under certain conditions (e.g., with strong nucleophiles or in the presence of a metal catalyst), it can undergo substitution or participate in cross-coupling reactions.
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Pyrazole Ring: The pyrazole ring itself is relatively stable but can undergo further electrophilic substitution, although the existing substituents will influence the position of any new groups.
Potential Applications in Drug Discovery and Agrochemicals
While specific applications for 4-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole are not documented, the pyrazole scaffold is prevalent in many biologically active compounds.
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Pharmaceuticals: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][5][6] This compound could serve as a key intermediate in the synthesis of novel drug candidates. For example, the chloromethyl group allows for the facile introduction of the pyrazole core onto other molecules to explore structure-activity relationships.[4]
-
Agrochemicals: Many commercial herbicides and fungicides contain the pyrazole moiety.[6][7] The specific substitution pattern of 4-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole could be explored for the development of new crop protection agents.
Safety and Handling
No specific toxicity data is available for 4-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole. However, based on its structure and the safety profiles of similar compounds, the following precautions should be taken:
-
Hazard Classification (Inferred):
-
Personal Protective Equipment (PPE):
-
Handling:
-
Storage:
-
Store in a tightly closed container in a dry, well-ventilated place.[10]
-
May be moisture-sensitive; storage under an inert atmosphere is recommended.
-
Disposal: Dispose of contents/container to an approved hazardous waste disposal facility in accordance with local regulations.[10]
Conclusion
4-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole is a halogenated pyrazole derivative with significant potential as a building block in organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals. While direct experimental data for this compound is scarce, its chemical behavior can be reasonably inferred from its structure and by comparison with related compounds. The presence of two distinct and reactive chlorine-containing functional groups offers a versatile platform for the synthesis of more complex molecules. Researchers working with this compound should proceed with caution, adhering to strict safety protocols, given the likely hazardous nature of this and similar halogenated organic molecules.
References
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Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (n.d.). Retrieved from [Link]
-
MDPI. (2021, July 22). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]
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Organic Syntheses. (n.d.). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Retrieved from [Link]
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ResearchGate. (2025, October 16). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
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Preprints.org. (2025, August 19). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. Retrieved from [Link]
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ACS Publications. (2017, November 29). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry. Retrieved from [Link]
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PubChemLite. (n.d.). 4-chloro-3-(chloromethyl)-1-methyl-1h-pyrazole. Retrieved from [Link]
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ResearchGate. (2025, August 5). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S23. 1 H NMR Spectrum of 5-Trichloromethyl-1-pentafluorophenyl-5-hydroxy-4,5. Retrieved from [Link]
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PMC. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
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PubChemLite. (n.d.). 4-chloro-3-(chloromethyl)-1-ethyl-1h-pyrazole. Retrieved from [Link]
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